8-Methyl-2H-cyclohepta[b]furan-2-one
Description
Context within 2H-Cyclohepta[b]furan-2-one Chemistry and Related Heteroazulenes
The parent compound, 2H-cyclohepta[b]furan-2-one, often abbreviated as CHF, is a notable example of a heteroazulene. researchgate.netmdpi.com These molecules are analogues of azulene (B44059) where one or more carbon atoms are replaced by a heteroatom. The chemistry of CHFs is rich and has been a subject of interest due to their unique electronic structure and reactivity. The parent molecule is a planar system with a notable dipole moment, indicating a significant contribution from dipolar resonance structures. clockss.org
The first synthesis of 2H-cyclohepta[b]furan-2-one was developed by Nozoe and Seto and their collaborators, who identified it as a key intermediate in the synthesis of azulenes from troponoid precursors. clockss.org Troponoids, such as 2-chlorotropone (B1584700) or 2-methoxytropone, react with active methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate (B1235776) to form substituted CHFs. clockss.org These can then be converted to the unsubstituted parent compound through hydrolysis and decarboxylation. clockss.org An alternative efficient synthesis involves the Baeyer-Villiger oxidation of a [2+2] cycloadduct of cycloheptatriene (B165957) and dichloroketene, followed by dehydrochlorination. clockss.org
A primary application of CHFs in chemical research is their role as versatile precursors for the synthesis of a wide array of azulene derivatives. mdpi.comnih.gov Azulenes are of great interest for their potential applications in pharmaceuticals and organic materials. researchgate.net The conversion of CHFs to azulenes is often achieved through [8+2] cycloaddition reactions with various reagents, including:
Enamines mdpi.com
Silyl (B83357) enol ethers researchgate.net
Active methylene compounds nih.gov
These reactions provide routes to multiply functionalized azulenes that would be difficult to access through other methods. mdpi.com
Academic Significance of Methylated 2H-Cyclohepta[b]furan-2-one Systems
The introduction of substituents, such as a methyl group, onto the 2H-cyclohepta[b]furan-2-one core is a key strategy for tuning its chemical and physical properties. While a study by Sato successfully prepared several methyl derivatives of CHF, the synthesis of 3-methyl and 8-methyl-2H-cyclohepta[b]furan-2-one was noted as an exception in that specific work, highlighting potential synthetic challenges. clockss.org
The position of the methyl group is crucial in determining its effect on the molecule. Substitution at the 3-position, which has a high electron density, is known to be facile for various electrophilic substitution reactions. semanticscholar.org Substitution on the seven-membered ring, as in the case of the 8-methyl derivative, is expected to influence the electronic properties of the entire π-system.
Research on related substituted systems, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, demonstrates the profound impact of substitution at the 8-position. mdpi.com In these diaryl derivatives, the introduction of aryl groups at both the 3- and 8-positions significantly extends the conjugated system, leading to a bathochromic (red) shift in the UV/Vis absorption maxima. mdpi.com This modification also influences the redox potentials of the compounds, affecting their HOMO and LUMO energy levels. mdpi.com By analogy, an 8-methyl group, being an electron-donating group, would be expected to modulate the electronic structure, stability, and reactivity of the heteroazulene core.
Table 1: Comparison of Parent and Substituted 2H-Cyclohepta[b]furan-2-one Properties This table provides a conceptual comparison based on findings from related compounds.
| Compound | Substitution | Expected Impact of Substituent | Reference for Underlying Principle |
| 2H-Cyclohepta[b]furan-2-one | None (Parent Compound) | Baseline electronic and optical properties. | researchgate.netclockss.org |
| This compound | Methyl group at C8 | Electron-donating methyl group likely modifies HOMO/LUMO levels and may slightly alter absorption spectra. | mdpi.com |
| 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones | Aryl groups at C3 and C8 | Significantly alters electronic and optical properties, leading to red-shifted absorption and changes in redox potentials. | mdpi.com |
Overview of Current Research Trajectories
Contemporary research involving the 2H-cyclohepta[b]furan-2-one scaffold is focused on several key areas:
Synthesis of Novel Derivatives: A primary research direction is the development of new synthetic methods to access functionalized CHFs. A notable example is the one-pot procedure for synthesizing 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, which involves sequential iodination and Suzuki–Miyaura coupling reactions. mdpi.com This allows for the introduction of diverse aryl groups, enabling fine-tuning of the molecule's properties.
Exploration of Physicochemical Properties: There is a strong focus on investigating the optical and electronic properties of new CHF derivatives. Techniques such as UV/Vis spectroscopy, cyclic voltammetry (CV), and differential pulse voltammetry (DPV) are employed to characterize these compounds. mdpi.com These studies are often complemented by theoretical calculations to understand the structure-property relationships. mdpi.com
Advanced Materials and π-Electronic Systems: CHFs serve as building blocks for creating new extended π-electronic systems. clockss.org The ability to convert them into highly functionalized azulenes is particularly valuable for developing novel organic materials with potential applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com Research also explores the stabilization of carbocations by the 2-oxo-2H-cyclohepta[b]furan-3-yl group, which is important for designing new stable charged π-systems. mdpi.comsemanticscholar.org
Applications in Total Synthesis: Functionalized CHFs continue to be utilized as synthons for the total synthesis of complex natural products, demonstrating their utility in synthetic organic chemistry. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
60998-69-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
8-methylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-4-2-3-5-8-6-9(11)12-10(7)8/h2-6H,1H3 |
InChI Key |
PUQRBEBACCYQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)O2)C=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 2h Cyclohepta B Furan 2 One and Analogous Structures
Foundational Synthetic Routes to the 2H-Cyclohepta[b]furan-2-one Core
The construction of the fundamental 2H-cyclohepta[b]furan-2-one scaffold relies on several key synthetic transformations.
Reactions of Activated Troponoids with Active Methylene (B1212753) Compounds
One of the most frequently employed methods for synthesizing the 2H-cyclohepta[b]furan-2-one core involves the reaction of tropone (B1200060) derivatives that possess a leaving group at the 2-position with active methylene compounds. nih.gov This classic approach was first identified by Nozoe, Seto, and their colleagues. clockss.org They discovered that reacting activated troponoids, such as 2-chlorotropone (B1584700) or 2-tosyloxytropone, with the sodium salts of active methylene reagents leads to the formation of the fused furan-tropone system. clockss.org
For instance, the reaction of 2-chlorotropone with the sodium salt of diethyl malonate produces 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one. nih.govclockss.org Similarly, using sodium ethyl acetoacetate (B1235776) yields 3-acetyl-2H-cyclohepta[b]furan-2-one. nih.govclockss.org These 3-substituted derivatives can then be converted to the unsubstituted parent compound, 2H-cyclohepta[b]furan-2-one, through subsequent hydrolysis and decarboxylation or deacetylation using concentrated sulfuric acid. clockss.org The lithium salt of ethyl acetate (B1210297) has also been used to react with 2-chlorotropone, forming an intermediate that readily cyclizes to the core structure upon elimination of ethanol (B145695). clockss.org
Table 1: Synthesis of 2H-Cyclohepta[b]furan-2-one Derivatives from 2-Chlorotropone
| Active Methylene Reagent | Base | Product |
|---|---|---|
| Diethyl malonate | Sodium ethoxide (EtONa) | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one |
| Ethyl acetoacetate | Sodium ethoxide (EtONa) | 3-Acetyl-2H-cyclohepta[b]furan-2-one |
Mechanistic Investigations of Core Ring Formation
The mechanism for the formation of the 2H-cyclohepta[b]furan-2-one ring from activated troponoids and active methylene compounds has been investigated. clockss.org In the case of the reaction between 2-chlorotropone and diethyl malonate, the proposed mechanism proceeds via a specific pathway. clockss.org
The reaction is initiated by the nucleophilic attack of the carbanion generated from the active methylene compound at the C-7 position of the tropone ring. clockss.org This is followed by a hydrogen shift from the C-7 position to the C-2 position in the resulting intermediate. clockss.org Subsequently, the tropone's oxygen atom attacks the ester carbonyl carbon, leading to an intramolecular cyclization. clockss.org The final step involves the elimination of an ethoxide group, which, upon protonation, releases ethanol and yields the stable 2H-cyclohepta[b]furan-2-one product. clockss.org
Alternative Synthetic Pathways (e.g., from Cycloheptatriene)
An alternative and high-yield synthesis of the parent 2H-cyclohepta[b]furan-2-one has been developed starting from cycloheptatriene (B165957). researchgate.net This pathway begins with a [2+2] cycloaddition reaction between cycloheptatriene and dichloroketene. researchgate.net The resulting cycloadduct undergoes a Baeyer-Villiger oxidation. researchgate.net The final step to yield the target 2H-cyclohepta[b]furan-2-one is a dehydrochlorination reaction. researchgate.net This method provides an efficient route to the core structure without relying on troponoid precursors. researchgate.net
Targeted Synthesis of 8-Methyl-2H-cyclohepta[b]furan-2-one and Related Methylated Derivatives
The synthesis of specific methylated derivatives of 2H-cyclohepta[b]furan-2-one can be achieved by applying the troponoid-based methodology to appropriately substituted methyltroponoids. clockss.org However, the synthesis of this compound, along with the 3-methyl isomer, has been noted as an exception in studies where other methyl derivatives were successfully prepared using this route. clockss.org This suggests that steric or electronic effects from the methyl group at certain positions on the tropone ring can hinder the standard reaction pathway. Therefore, the targeted synthesis of the 8-methyl derivative necessitates a carefully chosen methylated tropone precursor and potentially modified reaction conditions to overcome these challenges.
Advanced Synthetic Strategies for Functionalized 2H-Cyclohepta[b]furan-2-one Analogues
To create more complex and functionalized analogues, advanced synthetic methods are employed, with transition metal-catalyzed cross-coupling reactions being particularly prominent.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for introducing aryl groups at specific positions on the 2H-cyclohepta[b]furan-2-one core, significantly influencing the molecule's electronic properties. mdpi.com This method is used to create carbon-carbon bonds between an organohalide or triflate and an organoboron compound, catalyzed by a palladium complex. libretexts.org
A novel synthetic pathway to 8-aryl-2H-cyclohepta[b]furan-2-ones has been developed utilizing this reaction. researchgate.net The process starts with an 8-hydroxy-2H-cyclohepta[b]furan-2-one precursor, which is reacted with trifluoromethanesulfonic anhydride (B1165640) to form the highly reactive 8-trifluoromethanesulfonyl derivative (triflate). researchgate.net This triflate can then be coupled with various arylboronic acids to yield the desired 8-aryl products. researchgate.net
Furthermore, a one-pot procedure for the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones has been successfully implemented. mdpi.com This efficient process involves a sequential iodation of the core structure, followed directly by a Suzuki-Miyaura coupling reaction. mdpi.com For example, a starting 2H-cyclohepta[b]furan-2-one derivative is first treated with an iodinating agent like N-iodosuccinimide (NIS). mdpi.com The resulting crude iodide is then subjected to Suzuki-Miyaura coupling conditions with an appropriate arylboronic acid, a palladium catalyst such as PdCl₂(dppf), and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system like 1,4-dioxane (B91453) and water. mdpi.com This strategy allows for the introduction of potentially different aryl groups at both the 3- and 8-positions, leading to a wide range of functionalized analogues. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling for Functionalized 2H-Cyclohepta[b]furan-2-ones
| Starting Material | Coupling Partner | Catalyst / Base | Product |
|---|---|---|---|
| 8-Trifluoromethanesulfonyl-CHF | Arylboronic acid | Pd catalyst | 8-Aryl-2H-cyclohepta[b]furan-2-one |
| 5-Isopropyl-3-phenyl-2H-CHF (iodated) | Phenylboronic acid | PdCl₂(dppf) / K₃PO₄ | 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one |
Electrophilic Substitution and Functionalization
The 2H-cyclohepta[b]furan-2-one scaffold is amenable to electrophilic substitution, enabling the direct modification of the core structure. A notable strategy involves a one-pot, sequential iodination and Suzuki-Miyaura coupling reaction to produce 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com This method highlights how the inherent reactivity of the heterocyclic system can be harnessed for late-stage functionalization.
The process begins with an electrophilic iodination reaction. For instance, treating a substituted 2H-cyclohepta[b]furan-2-one with N-iodosuccinimide (NIS) in a solvent like dichloromethane (B109758) leads to the formation of an unstable iodo-intermediate. mdpi.com This intermediate is then subjected to Suzuki-Miyaura coupling conditions without purification. The coupling reaction, which pairs the iodo-derivative with a suitable boronic acid in the presence of a palladium catalyst and a base, effectively installs an aryl group at the site of iodination. mdpi.com
Research has demonstrated the successful synthesis of various 3,8-diaryl derivatives using this approach. For example, starting from 5-isopropyl-3-phenyl-2H-cyclohepta[b]furan-2-one, reaction with NIS followed by coupling with phenylboronic acid using a PdCl₂(dppf) catalyst and K₃PO₄ as a base yields the 3,8-diphenyl product. mdpi.com This one-pot procedure has been shown to be effective for various substituted starting materials and boronic acids, providing a versatile route to highly functionalized 2H-cyclohepta[b]furan-2-one structures. mdpi.com
| Starting Material | Boronic Acid | Product | Yield |
|---|---|---|---|
| 5-Isopropyl-3-phenyl-2H-cyclohepta[b]furan-2-one | Phenylboronic acid | 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | 60% |
| 5-Isopropyl-3-(p-nitrophenyl)-2H-cyclohepta[b]furan-2-one | p-Nitrophenylboronic acid | 5-Isopropyl-3,8-bis(p-nitrophenyl)-2H-cyclohepta[b]furan-2-one | 77% |
| 5-Isopropyl-3-(p-methoxyphenyl)-2H-cyclohepta[b]furan-2-one | p-Methoxyphenylboronic acid | 5-Isopropyl-3,8-bis(p-methoxyphenyl)-2H-cyclohepta[b]furan-2-one | 40% |
Cycloaddition-Based Synthetic Approaches
Cycloaddition reactions are a cornerstone in the synthesis of complex cyclic molecules, and 2H-cyclohepta[b]furan-2-ones serve as versatile platforms for such transformations. These compounds readily participate as 8π components in higher-order cycloadditions, particularly [8+2] cycloadditions, to construct the azulene (B44059) skeleton. mdpi.comnih.gov
The most prominent application of this methodology is the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, such as enamines and enol ethers. nih.gov The reaction with enamines, often referred to as the Yasunami-Takase method, is a frequently used procedure for azulene synthesis. nih.gov The mechanism of this [8+2] cycloaddition involves the initial formation of a strained cycloadduct, which then undergoes decarboxylation. mdpi.com This loss of CO₂ relieves the strain and leads to an aminohydroazulene intermediate, which can sometimes be isolated. Subsequent deamination yields the thermodynamically stable, aromatic azulene derivative. mdpi.com The versatility of this method allows for the introduction of various substituents onto the five-membered ring of the resulting azulene. mdpi.com
| Cycloaddition Type | Reactants | Key Features/Mechanism | Product Type | Reference |
|---|---|---|---|---|
| [8+2] | 2H-Cyclohepta[b]furan-2-ones and Enamines | Forms strained intermediate, followed by decarboxylation and deamination. | Substituted Azulenes | mdpi.comnih.gov |
| [8+2] | 2H-Cyclohepta[b]furan-2-ones and Enol Ethers | Proceeds via a strained intermediate, followed by decarboxylation and elimination of an alcohol. | Azulene Derivatives | mdpi.comnih.gov |
| [8+2] | 5-substituted-furan-2(3H)-ones and 8,8-Dicyanoheptafulvene | Organocatalytic Brønsted base activation of the furanone generates a 2π-component for reaction with the 8π-heptafulvene. | Polycyclic γ-butyrolactone Structures | acs.orgnih.gov |
| Formal [2+2] | Arylethynyl-2H-cyclohepta[b]furan-2-ones and TCNQ | Initial [2+2] cycloaddition forms a cyclobutene (B1205218) derivative, which then undergoes ring-opening. | Dicyanoquinodimethane (DCNQ) Chromophores | rsc.org |
Similarly, the reaction with enol ethers proceeds through an [8+2] cycloaddition to give a strained intermediate, which then undergoes decarboxylation and subsequent elimination of an alcohol to afford the azulene product. nih.gov Beyond these, other cycloaddition partners and reaction types have been explored. Furan-2(3H)-ones, structural relatives of the cycloheptafuranone system, have been shown to react with 8,8-dicyanoheptafulvene in a highly diastereoselective [8+2] cycloaddition under organocatalytic conditions. acs.orgnih.gov Furthermore, arylethynyl-substituted 2H-cyclohepta[b]furan-2-ones can undergo a formal [2+2] cycloaddition with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), leading to the formation of complex donor-acceptor chromophores. rsc.org These diverse cycloaddition pathways underscore the synthetic utility of the 2H-cyclohepta[b]furan-2-one framework in constructing intricate molecular systems.
Chemical Reactivity and Transformative Pathways of 8 Methyl 2h Cyclohepta B Furan 2 One and Its Structural Analogues
Higher-Order Cycloaddition Reactions
Higher-order cycloadditions, which involve more than 6π electrons, are a hallmark of the reactivity of 2H-cyclohepta[b]furan-2-one and its analogues. These reactions provide efficient routes to complex cyclic and polycyclic aromatic systems. beilstein-journals.org
The most prominent reaction pathway for 2H-cyclohepta[b]furan-2-ones is the [8+2] cycloaddition, where they act as an 8π component. nih.gov These reactions are particularly effective with electron-rich 2π components like enamines, silyl (B83357) enol ethers, and simple olefins such as enol ethers. clockss.orgnih.gov The reaction with enamines, often referred to as the Yasunami-Takase method, is a widely used and efficient strategy for synthesizing azulene (B44059) derivatives. clockss.org
The mechanism involves an initial [8+2] cycloaddition to form a strained, bridged intermediate. This intermediate is unstable and readily undergoes decarboxylation to relieve ring strain, followed by the elimination of an amine or alcohol to yield the aromatic azulene core. clockss.orgresearchgate.net The reactivity and yield of these cycloadditions are influenced by several factors, including the substituents on the 2H-cyclohepta[b]furan-2-one ring and the nature of the enamine or enol ether. researchgate.net For instance, enamines derived from aldehydes tend to be more reactive than those from ketones, and pyrrolidine-based enamines often react faster than their morpholine (B109124) counterparts. researchgate.net Similarly, reactions with silyl enol ethers and enol ethers generated from acetals also proceed via this pathway to produce functionalized azulenes. clockss.orgchemicalbook.com
Table 1: Examples of [8+2] Cycloaddition Reactions of 2H-Cyclohepta[b]furan-2-one Derivatives
| 8π Component (Cyclohepta[b]furan-2-one Derivative) | 2π Component | Product Type | Reference |
|---|---|---|---|
| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Enamines (from various ketones/aldehydes) | Aminoazulene derivatives | clockss.org |
| 2H-Cyclohepta[b]furan-2-one | Enol ethers | Azulene derivatives | clockss.orgresearchgate.net |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Vinyl ethers (from acetals) | Bicyclo[5.3.0]azulene derivatives | chemicalbook.com |
The primary application of the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones is the construction of polycyclic aromatic hydrocarbons (PAHs), most notably the azulene ring system. clockss.orgmdpi.com Azulene, a non-benzenoid aromatic hydrocarbon with a distinctive blue color, is a valuable structure in materials science and pharmaceuticals. clockss.org The reaction of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers provides a direct and versatile route to a wide variety of substituted azulenes. clockss.orgclockss.org
This methodology has been extended to synthesize more complex PAH systems. For example, by using enamines derived from cyclic ketones such as 4-tert-butylcyclohexanone, the [8+2] cycloaddition reaction can be employed to construct benz[a]azulene (B15497227) frameworks. oup.com The synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones via Suzuki-Miyaura coupling reactions has also been explored, with these products serving as precursors for novel diaryl-substituted azulene derivatives. mdpi.com These reactions underscore the power of cycloaddition chemistry to build large, conjugated π-electron systems from relatively simple precursors. clockss.org
While [8+2] cycloadditions are dominant, derivatives of 2H-cyclohepta[b]furan-2-one can also participate in other modes of cycloaddition. Formal [2+2] cycloadditions have been reported for arylethynyl-substituted 2H-cyclohepta[b]furan-2-ones. clockss.orgrsc.orgnih.gov These compounds react with potent electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.orgrsc.org The reaction proceeds through a [2+2] cycloaddition between the alkyne moiety and the electron-deficient alkene, forming a cyclobutene (B1205218) or related four-membered ring intermediate. This intermediate can then undergo subsequent ring-opening to yield stable, highly conjugated donor-acceptor chromophores. rsc.orgnih.gov However, the success of this reaction can be sensitive to the electronic nature of the substituents on the acetylene (B1199291) terminus. clockss.org
In contrast to the well-documented [8+2] and emerging [2+2] pathways, there is a lack of reported instances of [2+12]π cycloadditions involving 8-Methyl-2H-cyclohepta[b]furan-2-one or its close analogues in the surveyed literature.
Table 2: Reported [2+2] Cycloaddition Reactions
| Cyclohepta[b]furan-2-one Reactant | Reagent | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| Arylethynyl-2H-cyclohepta[b]furan-2-ones | TCNQ | Cyclobutene | Dicyanoquinodimethane (DCNQ) chromophore | rsc.org |
| Ethynylated 2H-cyclohepta[b]furan-2-ones | TCNE | Cyclobutene | 1,1,4,4-Tetracyanobutadienyl (TCBD) chromophore | nih.gov |
Other Reaction Pathways
Functional groups on the 2H-cyclohepta[b]furan-2-one core can be readily transformed. Derivatives such as 3-ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-one, which are common products from the initial synthesis of the ring system, can be converted back to the unsubstituted parent compound, 2H-cyclohepta[b]furan-2-one. clockss.org This transformation is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid, which facilitates hydrolysis of the ester or acetyl group, followed by spontaneous decarboxylation or deacetylation. clockss.org Decarboxylation is also a critical step in the formation of azulenes from [8+2] cycloaddition reactions, where the loss of CO₂ from the lactone bridge of the initial adduct drives the aromatization process. researchgate.net
Derivatives of 2H-cyclohepta[b]furan-2-one can be designed to undergo intramolecular reactions to form even more complex polycyclic structures. For example, gold- or platinum-catalyzed intramolecular cycloisomerizations of appropriately substituted precursors have been used to construct azulene-fused helicenes. researchgate.net
Furthermore, the principles of classic condensation reactions can be applied. Diester derivatives of the core structure are potential substrates for intramolecular Claisen condensations, known as the Dieckmann cyclization. This reaction pathway is particularly effective for forming five- and six-membered rings. An appropriately substituted diester derivative of this compound could, in principle, undergo an intramolecular condensation to yield a new fused ring system, such as a cyclopentanone (B42830) or cyclohexanone (B45756) fused to the main structure. This sequence provides a powerful method for preparing substituted cyclic ketones.
Photo-oxidation Studies
The photo-oxidation of furan (B31954) and its derivatives is a well-established process that typically proceeds via a [4+2] cycloaddition reaction with singlet oxygen. researchgate.net This reaction is initiated by the irradiation of a photosensitizer in the presence of oxygen, leading to the formation of highly reactive singlet oxygen.
The proposed mechanism for the photo-oxidation of a 2H-cyclohepta[b]furan-2-one, such as this compound, would involve the following key steps:
Formation of an Endoperoxide Intermediate: The furan ring within the 2H-cyclohepta[b]furan-2-one structure acts as a diene and undergoes a cycloaddition reaction with singlet oxygen. This results in the formation of a transient endoperoxide intermediate. researchgate.net
Rearrangement and Further Reactions: This unstable endoperoxide can then undergo various rearrangements. A common pathway involves hydrolysis, which can lead to the opening of the furan ring to form a dicarbonyl species, such as a 4-oxo-2-enal moiety. researchgate.net
Interactive Data Table: General Photo-oxidation Reaction of Furans
Due to the lack of specific experimental data for the photo-oxidation of this compound, the following table outlines the generalized reaction pathway for furan photo-oxidation.
| Reactant | Oxidant | Key Intermediate | General Product Class |
| Furan Moiety | Singlet Oxygen (¹O₂) | Endoperoxide | Dicarbonyl Compounds |
Advanced Spectroscopic and Computational Characterization of 8 Methyl 2h Cyclohepta B Furan 2 One and Its Derivatives
Theoretical and Computational Chemistry Approaches
Molecular Orbital (MO) and Frontier Molecular Orbital (FMO) Theory
Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules beyond simple Lewis structures. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Of particular importance in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. nih.gov This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and symmetry of these frontier orbitals are key determinants of reaction pathways, particularly in pericyclic reactions.
For the parent compound, 2H-cyclohepta[b]furan-2-one, computational studies have been performed to determine the energies and coefficients of its molecular orbitals. acs.org These calculations are crucial for predicting its behavior in reactions such as [8+2] and [4+2] cycloadditions. researchgate.net The distribution of the HOMO is typically across the electron-rich seven-membered ring, while the LUMO is often localized on the electron-deficient five-membered lactone ring, influencing the regioselectivity of its reactions.
The introduction of a methyl group at the C-8 position of the seven-membered ring in 8-Methyl-2H-cyclohepta[b]furan-2-one is expected to perturb the MO energy levels. The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This donation of electron density would raise the energy of the HOMO. A higher energy HOMO generally indicates increased nucleophilicity and greater reactivity towards electrophiles. The effect on the LUMO is expected to be less pronounced, but a slight increase in its energy may also occur. Consequently, the HOMO-LUMO gap, a critical parameter related to molecular stability and electronic transitions, would be slightly reduced compared to the unsubstituted parent compound.
A representative table of calculated molecular orbital energies for the parent 2H-cyclohepta[b]furan-2-one is shown below, illustrating the typical energy levels that are perturbed by substitution. acs.org
| Molecular Orbital | Energy (Arbitrary Units) |
| NLUMO (Next LUMO) | High |
| LUMO | ↑ |
| HOMO | ↓ |
| NHOMO (Next HOMO) | Low |
This is an interactive data table. Click on the headers to sort.
Density Functional Theory (DFT) Calculations and Electronic Structure
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for systems like 2H-cyclohepta[b]furan-2-ones. DFT calculations, for instance at the B3LYP/6-31G* level of theory, have been successfully employed to scrutinize the structural and electronic properties of derivatives of this scaffold. researchgate.net
The core structure of 2H-cyclohepta[b]furan-2-one is planar and possesses a significant dipole moment, which indicates a contribution from a dipolar resonance structure where a positive charge resides on the seven-membered tropylium-like ring and a negative charge is on the five-membered ring. This charge separation is a key feature of its electronic structure.
DFT calculations on related derivatives, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, confirm that substitutions on the ring system significantly influence the electronic properties. researchgate.net The introduction of electron-donating or electron-withdrawing groups alters the HOMO and LUMO energy levels, which in turn affects their redox potentials and UV/Vis absorption spectra. researchgate.netmdpi.com
For This compound , the electron-donating methyl group at the C-8 position will influence the electron density distribution in the π-system. This is expected to enhance the electron-donating character of the seven-membered ring, potentially increasing the magnitude of the molecular dipole moment. DFT calculations would likely show an increase in the calculated electron density at and around the C-8 position and a corresponding adjustment in the energies of the frontier orbitals, as discussed in the FMO section.
| Property | Parent Compound (Qualitative) | Effect of 8-Methyl Group |
| Planarity | Planar | Maintained |
| Dipole Moment | Significant | Expected to Increase |
| HOMO Energy | Base Value | Increased (Destabilized) |
| LUMO Energy | Base Value | Minor Increase |
| HOMO-LUMO Gap | Base Value | Decreased |
This is an interactive data table. Click on the headers to sort.
Aromaticity Assessment (e.g., NICS)
Aromaticity is a fundamental concept in chemistry, describing the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules that follow Hückel's rule (4n+2 π-electrons). masterorganicchemistry.com While 2H-cyclohepta[b]furan-2-one is a 10 π-electron system, satisfying Hückel's rule for n=2, its aromaticity is complex due to the fusion of two different ring systems and the presence of a heteroatom and a carbonyl group.
A powerful computational tool for quantifying the aromatic character of a ring is the Nucleus-Independent Chemical Shift (NICS). nih.govgithub.io NICS calculations involve placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value (e.g., NICS(0) for the ring plane, or NICS(1) for 1 Å above the plane) indicates a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity.
Investigation of Intramolecular Charge-Transfer (ICT) Interactions
Intramolecular Charge-Transfer (ICT) is a phenomenon where, upon electronic excitation, a significant transfer of electron density occurs from an electron-donor (D) part of a molecule to an electron-acceptor (A) part. This process is fundamental to the function of many chromophores used in materials science.
The 2H-cyclohepta[b]furan-2-one core is an excellent electron-donating system due to its heteroazulene nature. Studies on derivatives where strong electron-acceptor groups are attached to this core have demonstrated prominent ICT interactions. nih.govresearchgate.net For example, when cyanovinyl or 1,1,4,4-tetracyanobutadienyl (TCBD) acceptor moieties are connected to the 2H-cyclohepta[b]furan-2-one ring, the resulting molecules exhibit strong ICT bands in their UV/Vis absorption spectra. nih.govresearchgate.net
These ICT interactions are investigated through a combination of UV/Vis spectroscopy and theoretical calculations. researchgate.net The presence of a low-energy absorption band that is sensitive to solvent polarity is a key indicator of an ICT transition. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can model these electronic transitions and visualize the change in electron density distribution between the ground state and the excited state, confirming the charge-transfer character. The HOMO is typically localized on the donor (the cyclohepta[b]furan-2-one ring), while the LUMO is on the acceptor group, and the ICT transition corresponds to a HOMO→LUMO excitation. researchgate.net
While This compound itself does not possess a strong acceptor group for pronounced ICT, its core properties are relevant. The presence of the electron-donating 8-methyl group would enhance the donor strength of the cyclohepta[b]furan-2-one system. If this modified core were to be functionalized with an acceptor group, it would be expected to exhibit stronger ICT characteristics (e.g., a more red-shifted absorption maximum) compared to an analogous derivative based on the unsubstituted parent compound.
Structure Activity Relationships Sar and Biological Activity of 2h Cyclohepta B Furan 2 One Derivatives
Electronic Structure and Reactivity Correlations with Substitution Patterns
The electronic properties of the 2H-cyclohepta[b]furan-2-one (CHF) ring system are significantly influenced by the nature and position of substituents. The introduction of aryl groups, for example, can extend the conjugated π-electron system, leading to changes in the molecule's optical and electrochemical characteristics. mdpi.comresearchgate.net
Studies on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have shown that these substitutions cause a bathochromic (red) shift in the UV/Vis absorption maxima. mdpi.com This shift is indicative of a smaller HOMO-LUMO energy gap, which is further corroborated by theoretical calculations. The electronic nature of the aryl substituents plays a crucial role; electron-donating groups (like p-methoxyphenyl) and electron-withdrawing groups (like p-nitrophenyl) modulate the HOMO and LUMO energy levels as predicted by DFT calculations. mdpi.com
Electrochemical analyses using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have demonstrated that these compounds exhibit irreversible redox waves. mdpi.comresearchgate.net The redox potentials are sensitive to the aryl substituents, indicating that the stability of the resulting cationic and anionic species is dependent on the substitution pattern. mdpi.com This tunability of electronic properties through substitution is key to designing CHF derivatives for specific applications, such as functional dyes. mdpi.com The reactivity of the troponoid system, a key precursor, is also dependent on its substituents, which can influence the mechanistic pathway of its reactions with active methylene (B1212753) compounds to form the cycloheptafuranone ring. clockss.org
Influence of Molecular Architecture on Cycloaddition Regioselectivity and Yield
The reaction with electron-rich olefins, such as enamines and enol ethers, is a widely used and efficient method for constructing the azulene (B44059) skeleton. mdpi.com The choice of the enamine, which is prepared from various aldehydes or ketones, and the substituents on the 2H-cyclohepta[b]furan-2-one ring heavily influence the reaction's success and yield. mdpi.com For instance, the reaction of the parent 2H-cyclohepta[b]furan-2-one with enamines derived from cyclic ketones leads to cycloalkane-fused azulenes. mdpi.com
The mechanism involves an initial [8+2] cycloaddition to form a strained bridged intermediate, which then undergoes decarboxylation to yield an aminohydroazulene. researchgate.net The nature of the reactants determines the final product; reactions with vinyl ethers produce 1,2-disubstituted azulenes, while dihydrofurans yield 1-azulenylethanol derivatives. mdpi.com
| 2H-Cyclohepta[b]furan-2-one Derivative | 2π Reactant Type | Resulting Product Class | Key Findings |
|---|---|---|---|
| Parent Compound | Enamines (from cyclic ketones) | Cycloalkane-fused azulenes | Yield and reactivity depend on the structure of the enamine. mdpi.com |
| Parent Compound | Vinyl Ethers | 1,2-Disubstituted azulenes | Proceeds via an [8+2] cycloaddition mechanism. mdpi.com |
| Parent Compound | Dihydrofurans | 1-Azulenylethanol derivatives | Product structure is dependent on the specific enol ether used. mdpi.com |
| Parent Compound | Dihydropyran | 1-Azulenylpropanols | Illustrates the versatility of using different cyclic enol ethers. mdpi.com |
| 3-Substituted Derivatives | Malononitrile | 2-Aminoazulene derivatives | Can be achieved in excellent yields under mild basic conditions. researchgate.net |
| 5-Substituted-furan-2(3H)-ones (analogs) | 8,8-Dicyanoheptafulvene | Azuleno[1,2-b]furan derivatives | Organocatalytic [8+2] cycloaddition proceeds in a highly diastereoselective manner. acs.orgnih.gov |
General Biological Activity Profiles (excluding specific clinical data)
The furanone ring is a privileged scaffold found in numerous natural and synthetic compounds that possess a wide array of biological activities. researchgate.netijabbr.com
Furan (B31954) and its derivatives are known to exhibit significant anti-inflammatory and antimicrobial effects. nih.govresearchgate.net Certain furanone derivatives act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation, contributing to their anti-inflammatory profile. nih.gov The anti-inflammatory mechanism of related benzofuran compounds is thought to involve the inhibition of prostaglandin E2 (PGE2) production and a reduction in lipoxygenase activity. researchgate.net
In terms of antimicrobial properties, various furanone derivatives have demonstrated efficacy against bacteria such as S. aureus and E. coli, as well as fungi. researchgate.net The antimicrobial action is often achieved through the selective inhibition of microbial growth and the modification of essential enzymes. researchgate.net
The furan scaffold is present in many compounds investigated for anticancer properties. ijabbr.com Studies on various heterocyclic compounds containing the furanone ring have shown cytotoxic activity against different human cancer cell lines in vitro. researchgate.netnih.gov For example, a study of trihydroxyflavones, which share structural similarities, demonstrated growth inhibition against lung, breast, and brain cancer cell lines, with EC50 values often in the 10–50 µM range. nih.gov
The interaction of furanone derivatives with specific enzymes and receptors is a key aspect of their biological activity. A recent theoretical study explored the interaction of dihydrofuran-2-one derivatives with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes relevant to Parkinson's disease. cerradopub.com.br The study suggested that certain derivatives could act as MAO-B inhibitors, potentially leading to increased dopamine levels. cerradopub.com.br This highlights the potential for furanone-based compounds to be designed as specific enzyme inhibitors.
Lettucenin A is a sesquiterpenoid phytoalexin with a 2H-cyclohepta[b]furan-2-one core structure. scispace.com Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or other stressors. mdpi.comnih.gov Lettucenin A is the major phytoalexin produced by lettuce (Lactuca sativa) and has also been identified in dandelion (Taraxacum officinale). scispace.comrepec.org
Its production can be induced by abiotic elicitors like copper sulfate (CuSO₄) and silver nitrate (AgNO₃) or by pathogen infection. repec.orgccsenet.org Lettucenin A plays a significant role in the plant's defense mechanism against microbial colonization. repec.orgccsenet.org In vitro studies have shown its antibacterial activity against pathogens like Xanthomonas campestris. repec.orgccsenet.org The compound accumulates locally in affected plant tissues, suggesting it provides a targeted defense at the site of infection. mdpi.comnih.gov This functionality demonstrates a direct and ecologically important biological role for a naturally occurring 2H-cyclohepta[b]furan-2-one derivative. mdpi.com
Inotropic Characteristics of Functionalized Derivatives
Research into the pharmacological potential of 2H-cyclohepta[b]furan-2-one derivatives has revealed their capacity to exhibit positive inotropic effects, indicating their potential as cardiotonic agents. A key study systematically investigated the structure-activity relationships (SAR) of a series of these compounds, providing valuable insights into the molecular features that govern their inotropic activity.
The inotropic effects of several 3-substituted-2H-cyclohepta[b]furan-2-one derivatives have been evaluated in vitro. The introduction of an isopropyl group at the 5-position of the 2H-cyclohepta[b]furan-2-one scaffold was found to significantly enhance the positive inotropic activity. For instance, the pIC50 value, which is the negative logarithm of the concentration causing a 50% increase in contractile force, rose from 4.48 to 5.10 with the addition of a 5-isopropyl group to a specific parent compound. researchgate.net
Further exploration of substitutions at the 8-position in these 5-isopropyl derivatives demonstrated that alkoxy groups play a crucial role in modulating the inotropic potency. Among the various 5-isopropyl-8-alkoxy compounds synthesized and tested, the derivative with an isopropoxy group at the 8-position exhibited the most potent inotropic activity, with a pIC50 value of 5.99. researchgate.net This suggests that the size and nature of the alkoxy substituent at this position are important determinants of the compound's interaction with its biological target.
Conversely, modifications to the substituent at the 3-position and the group at the 8-position led to a decrease in inotropic activity. Specifically, the conversion of the ester group at the 3-position to a methylene group, in conjunction with the replacement of the 8-alkoxy group with a substituted amino group, resulted in diminished activity. researchgate.net This highlights the importance of the electronic and steric properties of the substituents at both the 3 and 8-positions for maintaining or enhancing the positive inotropic effect.
The most active compound identified in this study, a 5-isopropyl-8-isopropoxy derivative, was also noted for having a weaker chronotropic effect (heart rate-increasing effect) when compared to established inotropic agents like milrinone and amrinone. researchgate.net This observation is significant as it suggests a potential for developing new inotropic agents with a more favorable therapeutic profile, potentially avoiding the undesirable tachycardia associated with some existing cardiotonic drugs.
Interactive Data Table of Inotropic Activity of 2H-Cyclohepta[b]furan-2-one Derivatives
| Compound | R1 (3-position) | R2 (5-position) | R3 (8-position) | pIC50 |
| 1 | -COOEt | -H | -OCH3 | 4.48 |
| 2 | -COOEt | -CH(CH3)2 | -OCH3 | 5.10 |
| 3 | -COOEt | -CH(CH3)2 | -OCH2CH3 | 5.52 |
| 4 | -COOEt | -CH(CH3)2 | -O(CH2)2CH3 | 5.70 |
| 5 | -COOEt | -CH(CH3)2 | -OCH(CH3)2 | 5.99 |
| 6 | -CH3 | -CH(CH3)2 | -N(CH3)2 | < 4.0 |
Advanced Material Applications and Future Research Frontiers for 2h Cyclohepta B Furan 2 One Systems
Utility as Precursors for Advanced Organic Materials (e.g., Azulenes, Polycyclic Aromatic Hydrocarbons)
8-Methyl-2H-cyclohepta[b]furan-2-one and its derivatives are valuable precursors for the synthesis of azulenes and polycyclic aromatic hydrocarbons (PAHs). The primary synthetic route involves an [8+2] cycloaddition reaction, where the cyclohepta[b]furan-2-one system acts as the eight-pi electron component.
A notable example is the synthesis of 7-isopropyl-2,4-dimethylazulene, commonly known as Se-guaiazulene. This synthesis utilizes 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, a derivative of the target compound, which is prepared from 4-isopropyl-7-methyltropolone. The application of the azulene (B44059) synthesis to this precursor yields 3-cyano-7-isopropyl-2,4-dimethylazulene-1-carboxylic acid, which is then converted to Se-guaiazulene through the removal of the carboxyl and cyano groups.
The general reaction for the formation of azulenes from 2H-cyclohepta[b]furan-2-ones involves their reaction with electron-rich olefins, such as enamines or enol ethers. mdpi.com The reaction proceeds through a strained intermediate that undergoes decarboxylation to form the azulene core. mdpi.com The substituents on both the cyclohepta[b]furan-2-one and the olefinic partner can be varied to produce a wide range of functionalized azulenes.
While the primary focus has been on azulene synthesis, the potential for creating more complex polycyclic aromatic hydrocarbons exists through carefully chosen dienophiles in cycloaddition reactions. The extension of the π-conjugated system in this manner can lead to materials with tailored electronic and photophysical properties.
Table 1: Examples of Azulenes Synthesized from 2H-Cyclohepta[b]furan-2-one Derivatives
| Precursor | Reagent | Product | Application Area |
| 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one | Cyanocetic acid derivative | 7-isopropyl-2,4-dimethylazulene (Se-guaiazulene) | Pharmaceuticals, Cosmetics |
| 2H-Cyclohepta[b]furan-2-one | Enamines | Functionalized azulenes | Organic electronics, Dyes |
| Substituted 2H-cyclohepta[b]furan-2-ones | Enol ethers | Substituted azulenes | Materials science |
Development of Functional Materials with Unique Optical and Electrochemical Properties
Azulene derivatives, accessible from this compound precursors, are known for their distinct optical and electrochemical characteristics. mdpi.com The unique electronic structure of azulene, a non-benzenoid aromatic hydrocarbon, gives rise to a significant dipole moment and a small HOMO-LUMO gap, resulting in intense absorption in the visible region of the electromagnetic spectrum. mdpi.com
The introduction of various functional groups onto the azulene skeleton allows for the fine-tuning of these properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the absorption and emission wavelengths, as well as the redox potentials of the resulting materials. This tunability is highly desirable for applications in organic electronics, such as organic field-effect transistors (OFETs), photovoltaics, and electrochromic devices.
While specific experimental data for azulenes derived directly from this compound is not extensively documented in publicly available literature, the general properties of closely related azulene systems provide insight into their potential. For example, the optical and electrochemical properties of various benz[a]azulene (B15497227) derivatives, synthesized from 2H-cyclohepta[b]furan-2-ones, have been evaluated, revealing their potential for remarkable luminescence in acidic media and reversible redox behavior.
Table 2: Representative Optical and Electrochemical Data for Functionalized Azulene Systems
| Compound Class | λmax (nm) | Emission λmax (nm) | Oxidation Potential (V) | Reduction Potential (V) |
| Functionalized Azulenes | 400-700 | 450-750 | +0.5 to +1.0 | -0.8 to -1.5 |
| Benz[a]azulenes | 500-650 | 550-700 | +0.6 to +0.9 | -1.0 to -1.3 |
| Donor-Acceptor Azulenes | 600-800 | 650-850 | +0.4 to +0.8 | -0.7 to -1.2 |
| Note: The data presented are representative values for the compound classes and may vary depending on the specific substitution pattern and solvent. |
Role in Total Synthesis of Complex Natural Products
The structural framework of this compound and its analogues is embedded within a number of complex natural products, particularly sesquiterpene lactones. Consequently, these compounds serve as critical intermediates in the total synthesis of these biologically active molecules.
A prominent example is the total synthesis of parthenin and hymenolin. The synthetic route to these natural products involves the key intermediate, ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate, which shares the core cyclohepta[b]furan-2-one structure. This intermediate is synthesized from 4-methyltropolone and undergoes a series of transformations to construct the intricate polycyclic framework of the target natural products.
The synthesis of Se-guaiazulene from a 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one precursor also highlights the role of this scaffold in accessing naturally occurring azulenoids. These synthetic efforts not only provide access to significant quantities of rare natural products for biological evaluation but also showcase the power of cyclohepta[b]furan-2-one chemistry in constructing complex molecular architectures.
Table 3: this compound Derivatives in Natural Product Synthesis
| Precursor Derivative | Target Natural Product | Biological Activity |
| Ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate | Parthenin | Antitumor, Allelopathic |
| Ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate | Hymenolin | Antitumor |
| 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one | 7-isopropyl-2,4-dimethylazulene (Se-guaiazulene) | Anti-inflammatory, Anti-ulcer |
Concluding Remarks and Future Research Directions in 8 Methyl 2h Cyclohepta B Furan 2 One Chemistry
Unexplored Synthetic Avenues
The current synthetic routes to 8-Methyl-2H-cyclohepta[b]furan-2-one often involve the reaction of a substituted troponoid, such as 7-methyl-2-tosyloxytropone, with an active methylene (B1212753) compound like ethyl acetoacetate (B1235776). researchgate.net However, these methods can be hampered by low yields and limited substrate scope. Future synthetic research should focus on developing more efficient and versatile methodologies.
Key areas for exploration include:
Modern Cross-Coupling Reactions: The application of modern catalytic cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, could provide a more direct and efficient route. For instance, the coupling of a suitably functionalized furan-2-one precursor with an organometallic reagent containing the methyl-substituted seven-membered ring could be a viable strategy. Recent work on the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones via Suzuki-Miyaura coupling demonstrates the feasibility of this approach for functionalizing the seven-membered ring. mdpi.com
Novel Cyclization Strategies: Investigating new intramolecular cyclization strategies from elaborated acyclic precursors could offer an alternative to traditional troponoid-based methods. This might involve transition-metal-catalyzed cycloisomerization or ring-closing metathesis reactions.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and selectivity for challenging reactions.
| Proposed Synthetic Strategy | Potential Precursors | Catalytic System (Example) | Expected Advantage |
| Suzuki-Miyaura Coupling | 8-Bromo-2H-cyclohepta[b]furan-2-one | Pd(PPh₃)₄ / Base | High efficiency and functional group tolerance |
| Intramolecular Heck Reaction | Suitably designed alkenyl iodide precursor | Pd(OAc)₂ / Ligand | Direct formation of the fused ring system |
| C-H Activation/Annulation | 2H-Furan-2-one and a methyl-substituted cycloheptatriene (B165957) derivative | Rh(III) or Ru(II) catalysts | Atom-economical and step-efficient |
Deeper Mechanistic Insights
The reactivity of 2H-cyclohepta[b]furan-2-ones is often dominated by their participation in cycloaddition reactions, where they can act as 8π components in [8+2] cycloadditions, or involve the furanone ring in [4+2] cycloadditions. mdpi.comresearchgate.net The presence of the 8-methyl group is expected to exert a significant directing effect on these reactions.
Future research should aim to elucidate the precise mechanistic role of the C-8 methyl group by:
Kinetic Studies: Performing comparative kinetic analyses of cycloaddition reactions between the 8-methyl derivative and the unsubstituted parent compound to quantify the electronic and steric effects of the methyl group on reaction rates.
Periselectivity Investigations: Systematically studying the reactions of this compound with various dienophiles and dipolarophiles to map out how the methyl group influences the competition between different cycloaddition pathways (e.g., [8+2] vs. [4+2]).
Isotopic Labeling: Employing deuterium labeling studies to probe transition state geometries and confirm proposed reaction mechanisms, particularly for rearrangements or hydrogen shifts.
Integration of Advanced Computational Techniques
Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex organic molecules. While foundational calculations like MNDO have been used to discuss the periselectivity of reactions involving the parent scaffold, more advanced techniques can offer deeper insights. mdpi.comresearchgate.net
Future computational work should focus on:
Density Functional Theory (DFT): Using DFT to calculate the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and transition state energies for reactions involving this compound. This will help rationalize its reactivity and regioselectivity. mdpi.com
Time-Dependent DFT (TD-DFT): Applying TD-DFT to predict the UV-Vis absorption spectra and explore the nature of electronic transitions. This is crucial for designing derivatives with specific optical properties for material science applications. mdpi.com
Molecular Dynamics (MD): Utilizing MD simulations to study the conformational dynamics of the molecule and its interaction with other molecules or in different solvent environments.
Expanding the Scope of Material Science Applications
Functionalized 2H-cyclohepta[b]furan-2-ones, particularly those with aryl groups, have been investigated for their optical and electrochemical properties, suggesting their potential as building blocks for organic electronic materials. researchgate.netmdpi.com The introduction of an 8-methyl group can be used to fine-tune these properties.
Promising research directions include:
Synthesis of Conjugated Polymers: Incorporating the this compound moiety into the backbone of conjugated polymers. The methyl group could enhance solubility and influence the solid-state packing of the polymer chains, which is critical for charge transport in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Development of Novel Dyes: Exploring the synthesis of donor-acceptor type dyes where the this compound core is functionalized with electron-donating and electron-withdrawing groups. The impact of the 8-methyl group on the intramolecular charge-transfer (ICT) characteristics could lead to new materials for dye-sensitized solar cells (DSSCs) or nonlinear optics. researchgate.net
Luminescent Materials: Investigating the fluorescence or phosphorescence properties of the compound and its derivatives for potential use in organic light-emitting diodes (OLEDs).
| Potential Application | Research Focus | Key Property to Investigate |
| Organic Field-Effect Transistors (OFETs) | Polymerization and thin-film fabrication | Charge carrier mobility, solid-state packing |
| Dye-Sensitized Solar Cells (DSSCs) | Synthesis of donor-acceptor dyes | UV-Vis absorption, HOMO/LUMO energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Synthesis of emissive derivatives | Photoluminescence quantum yield, emission wavelength |
Investigating Biological Relevance beyond Initial Screenings
While some functionalized 2H-cyclohepta[b]furan-2-one derivatives are noted for their inotropic character, the broader biological profile of this class of compounds is not well-defined. researchgate.netmdpi.com The furan (B31954) nucleus itself is a well-known pharmacophore present in numerous bioactive compounds with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. ijabbr.comutripoli.edu.lymdpi.com
A systematic investigation into the biological potential of this compound is warranted. Future studies should involve:
Broad-Spectrum Bioactivity Screening: Performing comprehensive in vitro screenings against a diverse panel of targets, including various cancer cell lines, pathogenic bacteria, and fungi. researchgate.netorientjchem.org
Enzyme Inhibition Assays: Testing the compound for inhibitory activity against key enzymes implicated in disease, such as kinases, proteases, or cyclooxygenases.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations at other positions of the this compound scaffold to establish clear SARs. This will guide the design of more potent and selective bioactive agents.
Q & A
Q. What are the established synthetic routes for 8-Methyl-2H-cyclohepta[b]furan-2-one?
The synthesis typically involves cyclization strategies using furan-2(5H)-one derivatives as precursors. For example, Khabibrakhmanova et al. (2022) demonstrated the use of dithiols in constructing bisthioether derivatives of furan-2(5H)-one, which can be adapted for functionalizing the cycloheptane ring . Key steps include:
Q. Which spectroscopic methods are most effective for structural characterization?
A combination of NMR, IR, and X-ray crystallography is recommended:
- ¹H/¹³C NMR : Assigns proton environments and carbon hybridization (e.g., distinguishing carbonyl carbons at δ ~170 ppm) .
- IR spectroscopy : Identifies lactone carbonyl stretches (~1750 cm⁻¹) and methyl group vibrations (~1375 cm⁻¹) .
- X-ray diffraction : Resolves conformational ambiguities in the cycloheptane ring, as seen in studies of similar furanone derivatives .
Q. How is preliminary biological activity evaluated for this compound?
Initial screening focuses on antibacterial and anti-biofilm properties , leveraging the known activity of furanone derivatives. For example:
- Microplate assays against Staphylococcus aureus (minimum inhibitory concentration, MIC) .
- Crystal violet staining to quantify biofilm inhibition, referencing protocols from Kayumov et al. (2020) for 2(5H)-furanone analogs .
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
The 8-methyl group’s stereochemistry can lead to enantiomeric byproducts. Solutions include:
- Chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers .
- Asymmetric catalysis : Use of Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for stereocontrol .
Recent work by Kurbangalieva et al. (2016) highlights the role of S,O-macroheterocycle templates in guiding stereoselective ring formation .
Q. How should conflicting spectral data be resolved?
Contradictions in NMR or IR data often arise from conformational flexibility or solvent effects. Mitigation strategies:
- Variable-temperature NMR to probe dynamic equilibria (e.g., chair-boat transitions in the cycloheptane ring) .
- DFT calculations (e.g., B3LYP/6-31G*) to predict and compare experimental vs. theoretical spectra .
Q. What methodologies optimize reaction yields for scale-up?
- Design of Experiments (DoE) : Screen parameters like catalyst loading (e.g., Grubbs catalyst for metathesis) and solvent systems (e.g., THF vs. DCM) .
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., alkylation) .
- In situ monitoring : Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion .
Q. How can computational models predict reactivity or bioactivity?
- Molecular docking : Simulate interactions with bacterial targets (e.g., S. aureus Sortase A) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., methyl vs. halogen groups) with antibacterial potency .
- MD simulations : Assess membrane permeability by modeling lipid bilayer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
